N'-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide
Overview
Description
N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanediamide structure. The presence of the methoxyethyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired ethanediamide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Solvent extraction and recrystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanediamides.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. This compound can modulate various biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- N-{2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl}-N’-(4-fluorobenzyl)ethanediamide
- N-[4-(dimethylamino)phenyl]-N’-(2-methoxyethyl)ethanediamide
- 2-[4-(Dimethylamino)phenyl]ethanol
Uniqueness
N’-{2-[4-(dimethylamino)phenyl]ethyl}-N-(2-methoxyethyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxyethyl groups enhances its versatility in various applications .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-18(2)13-6-4-12(5-7-13)8-9-16-14(19)15(20)17-10-11-21-3/h4-7H,8-11H2,1-3H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSSZRKXAPTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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